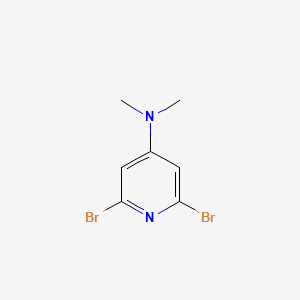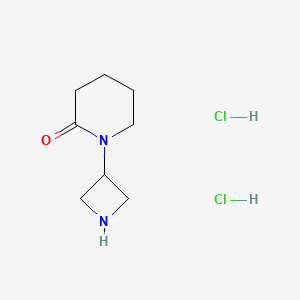![molecular formula C23H21F3N4OS2 B2749949 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 627053-26-3](/img/structure/B2749949.png)
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4OS2 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 . It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction disrupts the normal function of the kinases, leading to changes in the cellular signaling processes they control .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting JNK2 and JNK3, the compound can alter these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s potency against its targets suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3, leading to changes in the MAPK signaling pathway . This can affect various cellular processes, potentially leading to therapeutic effects . The exact molecular and cellular effects would depend on the specific context in which the compound is used .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases . The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents to form a variety of heterocyclic compounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation. It has been suggested that the compound exerts its effects at the molecular level through these interactions .
Properties
IUPAC Name |
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4OS2/c1-10-6-7-14-12(8-10)17(23(24,25)26)16-18(28)19(33-22(16)29-14)20(31)30-21-13(9-27)11-4-2-3-5-15(11)32-21/h10H,2-8,28H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHWZUOCKTSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2749866.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2749869.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2749871.png)
![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)

![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)


![4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2749885.png)
